molecular formula C24H23N5O5 B2865689 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide CAS No. 1115960-02-5

1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide

Cat. No. B2865689
CAS RN: 1115960-02-5
M. Wt: 461.478
InChI Key: CBEZNTWMPUDFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide” is a complex organic molecule. It contains an acetylamino group (an amine group attached to an acetyl group), a benzoyl group (a benzene ring attached to a carbonyl group), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, benzocaine derivatives can be synthesized through electrophilic and nucleophilic reactions . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would provide an aromatic system, the acetylamino group would introduce polarity, and the piperidine ring would add a cyclic structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or substitution reactions, the benzoyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazole moiety present in the compound is known for its potential anticancer properties. Research has shown that derivatives of 1,2,4-triazole can exhibit promising cytotoxic activities against various cancer cell lines . The ability to form hydrogen bonds with biological receptors makes this class of compounds significant in the design of new anticancer drugs.

Antimicrobial Agent

Compounds containing the 1,2,4-triazole group have been introduced as effective antimicrobial agents. They operate through hydrogen-bonding and dipole interactions, which are crucial for their activity against microbes . This application is vital, considering the rising concern over antibiotic resistance.

Pharmaceutical Drug Design

The structural complexity and presence of multiple functional groups make this compound a valuable scaffold for pharmaceutical drug design. Its components, such as the 1,2,4-triazole ring, are common in drugs like Fluconazole and Anastrozole, highlighting its importance in medicinal chemistry .

Biological Activity Enhancement

The nitrogen-containing heterocycles, like 1,2,4-triazoles, are extensively observed in nature and metabolic systems. They are essential for living creatures and can enhance the biological activity of pharmaceuticals when used as a scaffold .

Organic Catalysts

Due to its unique structure and properties, the compound can be used in the field of organic catalysts. The 1,2,4-triazole derivatives are known to facilitate various chemical reactions, which can be harnessed in synthetic organic chemistry .

Material Sciences

The diverse functional groups and the stability provided by the triazole ring make this compound a candidate for developing new materials with potential applications in material sciences. It could be used to create polymers with specific properties or as a precursor for advanced materials .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given the presence of a piperidine ring and a benzoyl group, it’s possible that this compound could have applications in pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZNTWMPUDFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.